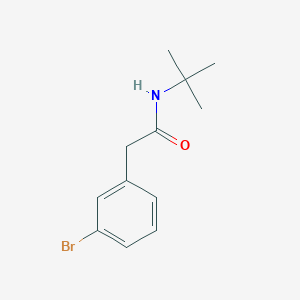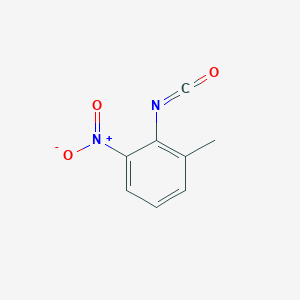
4-(benzylcarbamoyl)butanoic Acid
描述
4-(Benzylcarbamoyl)butanoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of butanoic acid, featuring a benzylcarbamoyl group attached to the fourth carbon of the butanoic acid chain
生化分析
Biochemical Properties
4-(Benzylcarbamoyl)butanoic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as histone deacetylases (HDACs), where it acts as an inhibitor This interaction can modulate gene expression by altering the acetylation status of histones, thereby influencing chromatin structure and function
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on HDACs can lead to changes in gene expression patterns, impacting processes such as cell differentiation, proliferation, and apoptosis . Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes and pathways, although detailed studies are needed to elucidate these effects fully.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of HDACs involves binding to the active site of the enzyme, preventing the deacetylation of histones and other substrates . This inhibition can lead to an accumulation of acetylated histones, resulting in a more open chromatin structure and increased transcriptional activity. Additionally, this compound may interact with other proteins and enzymes, modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in research and therapeutic applications. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function require further investigation, particularly in in vitro and in vivo studies. Understanding the temporal dynamics of its activity will provide insights into its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating gene expression and cellular metabolism without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions. Determining the optimal dosage range is essential for maximizing its therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role in butanoate metabolism, for instance, highlights its potential impact on energy production and utilization within cells. By modulating the activity of key metabolic enzymes, this compound can influence the overall metabolic state of cells, affecting processes such as ATP production and fatty acid synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function. Understanding the mechanisms of its transport and distribution will provide insights into its bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications For instance, its interaction with HDACs suggests a nuclear localization, where it can modulate chromatin structure and gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzylcarbamoyl)butanoic acid typically involves the reaction of butanoic acid derivatives with benzyl isocyanate. One common method includes the following steps:
Starting Material: Butanoic acid or its ester derivative.
Reaction with Benzyl Isocyanate: The butanoic acid derivative is reacted with benzyl isocyanate under controlled conditions, often in the presence of a catalyst such as a base (e.g., triethylamine) to facilitate the formation of the benzylcarbamoyl group.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and automated purification systems to streamline the production process.
化学反应分析
Types of Reactions: 4-(Benzylcarbamoyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylcarbamoyl group to other functional groups, such as amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
4-(Benzylcarbamoyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(benzylcarbamoyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamoyl group can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to proteins or nucleic acids, leading to changes in cellular processes.
相似化合物的比较
4-(Phenylcarbamoyl)butanoic Acid: Similar structure but with a phenyl group instead of a benzyl group.
4-(Methylcarbamoyl)butanoic Acid: Contains a methyl group instead of a benzyl group.
4-(Ethylcarbamoyl)butanoic Acid: Contains an ethyl group instead of a benzyl group.
Uniqueness: 4-(Benzylcarbamoyl)butanoic acid is unique due to the presence of the benzyl group, which can influence its reactivity and interactions with other molecules
属性
IUPAC Name |
5-(benzylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(7-4-8-12(15)16)13-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKFETKWAWVFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394093 | |
| Record name | 4-(benzylcarbamoyl)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42856-45-1 | |
| Record name | 4-(benzylcarbamoyl)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZYLGLUTARAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)








![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)
![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propen-1-yl]-](/img/structure/B1273519.png)

